Tricyclohexylsilyl nitrite

Description

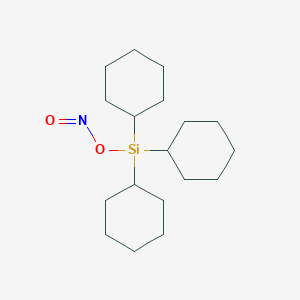

Tricyclohexylsilyl nitrite is a silyl nitrite ester characterized by a silicon atom bonded to three cyclohexyl groups and a nitrite (–ONO) functional group. While direct literature on this compound is scarce, its structure suggests unique properties compared to alkyl or inorganic nitrites. The cyclohexyl substituents may enhance solubility in nonpolar solvents and influence thermal stability .

Properties

CAS No. |

61209-10-7 |

|---|---|

Molecular Formula |

C18H33NO2Si |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

tricyclohexylsilyl nitrite |

InChI |

InChI=1S/C18H33NO2Si/c20-19-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |

InChI Key |

PNUYCOCGNAAVAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)ON=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexylsilyl nitrite can be synthesized through the reaction of tricyclohexylsilanol with nitrous acid. The reaction typically involves the use of an acid catalyst to facilitate the formation of the nitrite group. The general reaction scheme is as follows: [ \text{(C}6\text{H}{11})_3\text{SiOH} + \text{HNO}_2 \rightarrow \text{(C}6\text{H}{11})_3\text{SiONO} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

General Reactivity of Nitrites and Silyl Groups

Nitrites (NO₂⁻) participate in nucleophilic substitutions, redox reactions, and act as nitrosating agents . Silyl groups (e.g., tricyclohexylsilyl) are bulky, electron-donating substituents that stabilize intermediates and influence reaction pathways . Key reactions for silyl nitrites may include:

1.1. Nucleophilic Substitution

-

Alcoholysis : Reaction with alcohols to form silyl ethers and nitrous acid:

Observed in alkyl nitrite systems (e.g., isoamyl nitrite + NaOH) .

1.2. Redox Reactions

-

Oxidation : Silyl nitrite may oxidize thiols or amines. For example, tert-butyl nitrite oxidizes alcohols to aldehydes via radical intermediates .

-

Reduction : Potential reduction to silyl hydroxylamine derivatives.

1.3. Nitrosation

-

Formation of N-Nitroso Compounds : Reaction with secondary amines:

2.1. Silanol Nitrosation

Mirroring alkyl nitrite synthesis (e.g., isoamyl nitrite from isoamyl alcohol) .

2.2. Silyl Halide Conversion

Observed in primary nitroalkane synthesis .

Potential Stability and Decomposition

Silyl nitrites may decompose via:

Comparative Reaction Data

| Reaction Type | Alkyl Nitrite Example | Hypothetical Silyl Nitrite Pathway |

|---|---|---|

| Alcoholysis | R-ONO + R’OH → R-O-R’ + HONO | |

| Oxidation | tert-Butyl nitrite → Aldehyde | |

| Nitrosation | Ethyl nitrite + amine → Nitrosamine | |

Research Gaps and Recommendations

-

Experimental Validation : No direct studies on tricyclohexylsilyl nitrite were identified. Priority areas include kinetic studies and stability under varying conditions.

-

Computational Modeling : DFT calculations could predict bond dissociation energies and reaction pathways .

-

Analytical Characterization : Techniques like FT-IR, NMR, and X-ray crystallography (as in TriNBO ) are critical for structural confirmation.

Scientific Research Applications

Tricyclohexylsilyl nitrite has several applications in scientific research:

Biology: Potential use in the study of nitrosylation reactions and their biological implications.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tricyclohexylsilyl nitrite involves the release of nitrite ions, which can participate in various chemical reactions. The nitrite ions can act as nucleophiles or electrophiles, depending on the reaction conditions. The molecular targets and pathways involved include:

Nitrosylation: The nitrite group can transfer a nitrosyl group to other molecules, affecting their chemical properties.

Redox Reactions: The nitrite group can participate in redox reactions, altering the oxidation state of other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Nitrite (Inorganic Nitrite)

Structure: Na⁺NO₂⁻ (ionic compound). Applications: Widely used in food preservation (e.g., processed meats) to inhibit bacterial spore germination, such as Clostridium spp., and prevent botulism . Reactivity: Highly water-soluble and reactive, decomposing under acidic conditions to release nitric oxide (NO), which contributes to antimicrobial action. Comparison with Tricyclohexylsilyl Nitrite:

- Solubility: Sodium nitrite is hydrophilic, whereas this compound’s bulky silyl group likely renders it lipophilic.

- Stability: Sodium nitrite is stable in dry conditions but hygroscopic. This compound may exhibit greater thermal stability due to steric shielding of the nitrite group by cyclohexyl substituents.

Cyclohexyl Nitrite (Alkyl Nitrite)

Structure: O–NO₂ bonded to a cyclohexyl group (C₆H₁₁ONO). Applications: Acts as an antianginal agent, releasing NO to vasodilate blood vessels . Reactivity: Volatile and prone to hydrolysis, releasing nitrous acid (HONO). Comparison with this compound:

- Bonding: Cyclohexyl nitrite has a carbon-oxygen–nitrite linkage, whereas this compound features a silicon-oxygen–nitrite bond.

- Steric Effects: The three cyclohexyl groups in this compound impose significant steric hindrance, likely reducing its volatility and hydrolysis rate compared to cyclohexyl nitrite .

Trimethylsilyl Compounds (Structural Analogs)

Structure: Example: Trimethylsilyl acetate (CH₃)₃SiOOCR.

Applications: Used as protective groups or catalysts in organic synthesis due to silicon’s Lewis acidity .

Comparison with this compound:

- Electron Effects: Trimethylsilyl groups are electron-releasing, while cyclohexyl substituents may exert steric and electronic effects that modulate the nitrite group’s reactivity.

- Stability: Bulky cyclohexyl groups in this compound may enhance stability against nucleophilic attack compared to smaller silyl nitrites.

Data Table: Comparative Analysis of Nitrite Compounds

Research Implications and Gaps

- Antimicrobial Potential: Sodium nitrite’s efficacy against Clostridium spores in meat products suggests this compound could be explored in hydrophobic matrices, though its antimicrobial activity is unstudied.

- Synthetic Utility: The steric bulk of this compound might enable controlled nitrosation reactions, avoiding side reactions common with smaller nitrites.

- Stability Studies: Further research is needed to characterize its thermal and hydrolytic stability, leveraging techniques like thermogravimetric analysis (TGA) and NMR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.